molecular formula C20H34N2O3 B12316491 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide

Cat. No.: B12316491
M. Wt: 350.5 g/mol
InChI Key: VWOIVYLZBORBLV-UHFFFAOYSA-N
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Description

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide is a synthetic organic compound with the molecular formula C17H28N2O3 It is characterized by its complex structure, which includes an amino group, a diethoxyethyl group, a phenylethyl group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the diethoxyethyl group: This can be achieved by reacting ethylene glycol with ethanol in the presence of an acid catalyst.

    Introduction of the phenylethyl group: This step involves the alkylation of an amine with a phenylethyl halide under basic conditions.

    Formation of the pentanamide backbone: This can be synthesized by reacting a suitable carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with enzymes or receptors, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)propanamide
  • 2-amino-N-(2,2-diethoxyethyl)-N-phenethyl-2-phenylacetamide

Uniqueness

Compared to similar compounds, 2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide has a unique pentanamide backbone, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H34N2O3

Molecular Weight

350.5 g/mol

IUPAC Name

2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C20H34N2O3/c1-5-24-19(25-6-2)15-22(20(23)18(21)14-16(3)4)13-12-17-10-8-7-9-11-17/h7-11,16,18-19H,5-6,12-15,21H2,1-4H3

InChI Key

VWOIVYLZBORBLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC

Origin of Product

United States

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